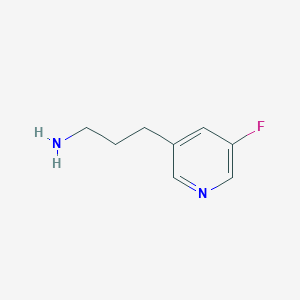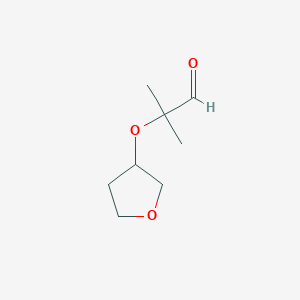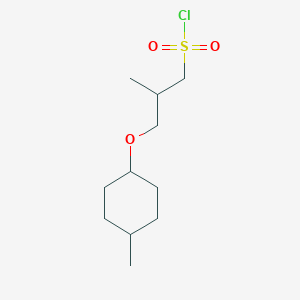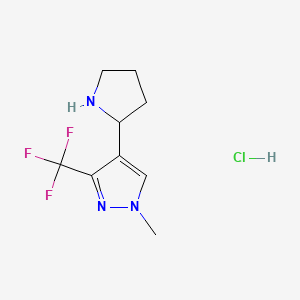
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(pyrrolidin-2-yl)piperidine: This compound has a similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H13ClF3N3 |
|---|---|
Peso molecular |
255.67 g/mol |
Nombre IUPAC |
1-methyl-4-pyrrolidin-2-yl-3-(trifluoromethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c1-15-5-6(7-3-2-4-13-7)8(14-15)9(10,11)12;/h5,7,13H,2-4H2,1H3;1H |
Clave InChI |
QLZPEQHIARQBPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)(F)F)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
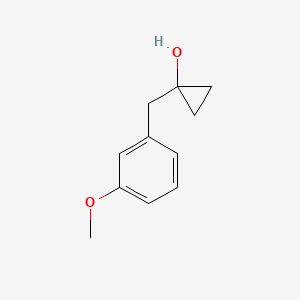
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
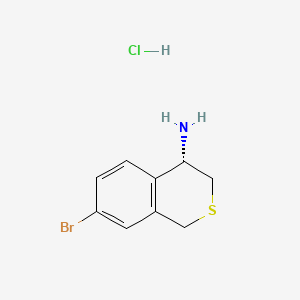
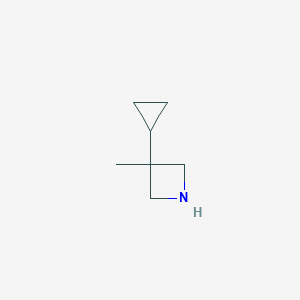
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
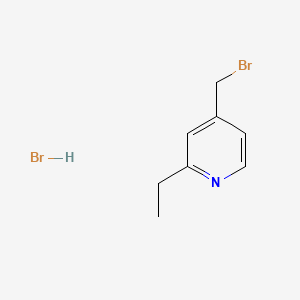

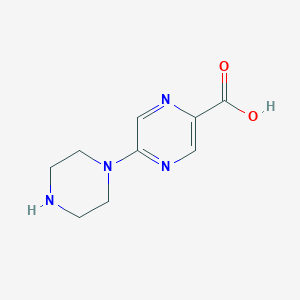
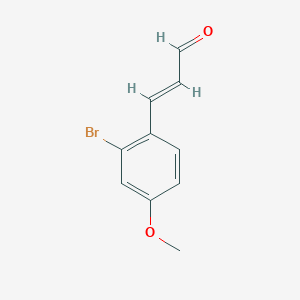
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
